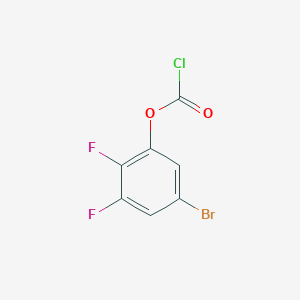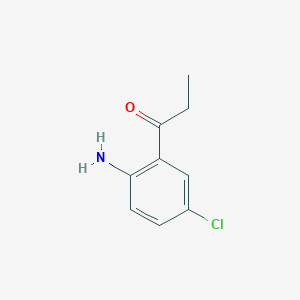
1-(2-Amino-5-chlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol It is a substituted phenylpropanone derivative, characterized by the presence of an amino group and a chlorine atom on the phenyl ring
Preparation Methods
The synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one can be achieved through several routes. One common method involves the reduction of 1-(5-chloro-2-nitrophenyl)propan-1-one using iron powder and ammonium chloride in ethanol at 90°C for 30 minutes . The reaction mixture is then filtered, and the product is purified through silica gel chromatography. Industrial production methods may involve similar reduction processes but on a larger scale, utilizing more efficient catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-(2-Amino-5-chlorophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents and conditions used.
Substitution: The amino and chlorine groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(2-Amino-5-chlorophenyl)propan-1-one has several scientific research applications:
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(2-Amino-5-chlorophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-4-chlorophenyl)propan-1-one: Similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.
1-(2-Amino-3-chlorophenyl)propan-1-one: Another isomer with distinct reactivity and applications.
1-(2-Amino-5-bromophenyl)propan-1-one: Bromine substitution instead of chlorine, affecting its reactivity and interactions
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-amino-5-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 |
InChI Key |
SQSVDTNFHYBJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


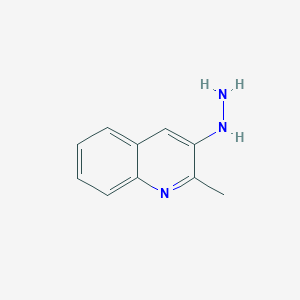
![3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13251391.png)
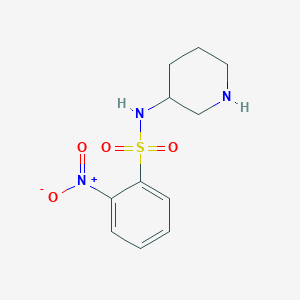
![Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13251406.png)

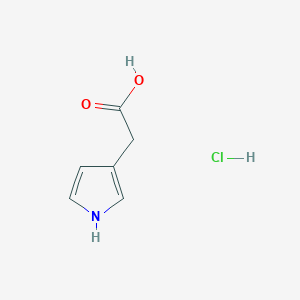


![3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13251428.png)
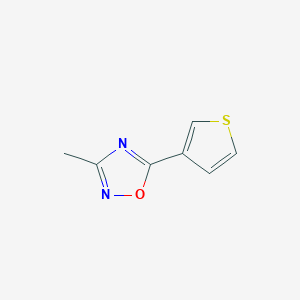
![N-[(2-methylphenyl)methyl]pyridin-3-amine](/img/structure/B13251435.png)
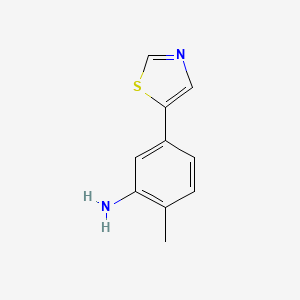
![1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13251445.png)
